molecular formula C24H23ClN2O2 B237559 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide

Cat. No. B237559
M. Wt: 406.9 g/mol
InChI Key: CDCIXHJXYUMEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. Since then, it has gained popularity in the scientific community for its potential use in enhancing athletic performance and endurance.

Mechanism of Action

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased expression of genes involved in energy metabolism and reduced expression of genes involved in lipid metabolism. This leads to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, reduce the expression of genes involved in lipid metabolism, and increase the production of red blood cells. It has also been shown to improve glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is its ability to improve endurance and fat burning, which can be useful in studies involving exercise performance. However, its potential effects on lipid metabolism and glucose tolerance must be taken into account when designing experiments.

Future Directions

There are a number of future directions for research involving N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been suggested that it may have potential as a treatment for muscle wasting disorders. Additionally, further research is needed to fully understand its effects on lipid metabolism and glucose tolerance.

Synthesis Methods

The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with morpholine to form N-(4-morpholinyl)-3-chloro-4-fluoroaniline. This is then reacted with 2,2-diphenylacetic acid to form the final product, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide.

Scientific Research Applications

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been the subject of numerous scientific studies, with a focus on its potential use in improving athletic performance and endurance. It has been shown to increase the expression of genes involved in energy metabolism and reduce the expression of genes involved in lipid metabolism, leading to increased endurance and fat burning. It has also been shown to increase the production of red blood cells, which can improve oxygen delivery to muscles.

properties

Product Name

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide

Molecular Formula

C24H23ClN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C24H23ClN2O2/c25-20-12-7-13-21(23(20)27-14-16-29-17-15-27)26-24(28)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2,(H,26,28)

InChI Key

CDCIXHJXYUMEKM-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.